molecular formula C15H22Br2N2O6 B604968 3,4-Dibromo-Mal-PEG2-Boc-Amine CAS No. 1807537-43-4

3,4-Dibromo-Mal-PEG2-Boc-Amine

Cat. No. B604968
M. Wt: 486.12
InChI Key: XQHMCSGLWVRCQD-UHFFFAOYSA-N
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Description

3,4-Dibromo-Mal-PEG2-Boc-Amine is a non-cleavable linker for bio-conjugation . It contains a Maleimides group and a -NH3/Amine group linked through a linear PEG chain . The molecular weight is 486.2 g/mol and the molecular formula is C15H22Br2N2O6 .


Molecular Structure Analysis

The molecular structure of 3,4-Dibromo-Mal-PEG2-Boc-Amine consists of a Maleimides group and a -NH3/Amine group linked through a linear PEG chain . The dibromomaleimide group allows for two points of attachment because both of the bromine atoms can be substituted .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4-Dibromo-Mal-PEG2-Boc-Amine include a molecular weight of 486.2 g/mol and a molecular formula of C15H22Br2N2O6 . The compound is a hydrophilic PEG species .

Scientific Research Applications

N-Boc Protection of Amines

  • Methodology : A study by Zeng, Li, and Shao (2012) describes a simple and efficient method for N-Boc protection of amines using PEG-400, which is an eco-friendly reaction medium. This method applies to various aromatic, heteroaromatic, and aliphatic amines, converting them to corresponding N-tert-butyl-carbamates with good yields under mild conditions (Zeng, Li, & Shao, 2012).

Polymer Grafting on Biological Molecules

  • Bioconjugation : Morpurgo et al. (2002) evaluated the effects of polymer grafting on biological activity in mono-PEG derivatives of a somatostatin analogue. They developed a method for selective BOC protection of primary amines in peptides, followed by PEGylation. This approach was crucial in identifying derivatives suitable for therapeutic applications (Morpurgo et al., 2002).

PEG as a Reaction Medium

  • Green Chemistry : Kumar, Chaudhary, Nimesh, and Chandra (2006) found that polyethylene glycol (PEG) is an effective, non-toxic, and environmentally friendly reaction medium for conjugate addition of amines to conjugated alkenes. This method avoids the use of acid or base catalysts, and PEG can be recovered and reused (Kumar et al., 2006).

PEGylation for Non-Viral Gene Delivery

  • Bioreducible Polymers : Lin and Engbersen (2011) described a method for PEGylated bioreducible poly(amido amine)s, beneficial for non-viral gene delivery. This involved polymerization of specific components resulting in copolymers that efficiently condense DNA into stable nano-scaled PEGylated polyplexes with low cytotoxicity, suitable for gene delivery applications (Lin & Engbersen, 2011).

Surface Interaction and Biocompatibility

  • PEG-Silk Fibroin Conjugates : Gotoh, Tsukada, Minoura, and Imai (1997) synthesized PEG-silk fibroin conjugates and evaluated their surface interaction with cells. Their study suggested increased hydrophilicity and low cell attachment and growth on PEG2-silk fibroin surfaces, indicating potential applications in biocompatible materials and tissue engineering (Gotoh et al., 1997).

properties

IUPAC Name

tert-butyl N-[2-[2-[2-(3,4-dibromo-2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22Br2N2O6/c1-15(2,3)25-14(22)18-4-6-23-8-9-24-7-5-19-12(20)10(16)11(17)13(19)21/h4-9H2,1-3H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHMCSGLWVRCQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCN1C(=O)C(=C(C1=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22Br2N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dibromo-Mal-PEG2-Boc-Amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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